N-(2,2-dimethoxyethyl)-1h-pyrrole-2-carboxamide
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Overview
Description
N-(2,2-dimethoxyethyl)-1h-pyrrole-2-carboxamide is a chemical compound characterized by the presence of a pyrrole ring substituted with a carboxamide group and a 2,2-dimethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethoxyethyl)-1h-pyrrole-2-carboxamide typically involves the reaction of pyrrole-2-carboxylic acid with 2,2-dimethoxyethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the desired carboxamide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethoxyethyl)-1h-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary amines .
Scientific Research Applications
N-(2,2-dimethoxyethyl)-1h-pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2,2-dimethoxyethyl)-1h-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-dimethoxyethyl)-1h-imidazole-1-carboxamide
- N-(2,2-dimethoxyethyl)-N-methylamine
- N-(2,2-dimethoxyethyl)-N’-(2-methylphenyl)thiourea
Uniqueness
N-(2,2-dimethoxyethyl)-1h-pyrrole-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrrole ring and carboxamide group make it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C9H14N2O3 |
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Molecular Weight |
198.22 g/mol |
IUPAC Name |
N-(2,2-dimethoxyethyl)-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C9H14N2O3/c1-13-8(14-2)6-11-9(12)7-4-3-5-10-7/h3-5,8,10H,6H2,1-2H3,(H,11,12) |
InChI Key |
LEPJIIYADQKGKA-UHFFFAOYSA-N |
Canonical SMILES |
COC(CNC(=O)C1=CC=CN1)OC |
Origin of Product |
United States |
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